molecular formula C12H19N B15276375 N-(butan-2-yl)-3,5-dimethylaniline

N-(butan-2-yl)-3,5-dimethylaniline

Cat. No.: B15276375
M. Wt: 177.29 g/mol
InChI Key: GTPLHRLTCXWMRZ-UHFFFAOYSA-N
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Description

N-(butan-2-yl)-3,5-dimethylaniline is an organic compound that belongs to the class of aniline derivatives. This compound features a butan-2-yl group attached to the nitrogen atom of the aniline ring, with two methyl groups positioned at the 3 and 5 locations on the aromatic ring. The presence of these substituents imparts unique chemical and physical properties to the compound, making it of interest in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(butan-2-yl)-3,5-dimethylaniline typically involves the alkylation of 3,5-dimethylaniline with butan-2-yl halides under basic conditions. A common method includes the use of butan-2-yl bromide and a strong base such as sodium hydride or potassium tert-butoxide. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through continuous flow processes. These processes involve the use of automated reactors that allow for precise control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(butan-2-yl)-3,5-dimethylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives using oxidizing agents like potassium permanganate or nitric acid.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, allowing for the introduction of various functional groups. Common reagents include halogens, sulfonyl chlorides, and acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Chlorine gas in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed

    Oxidation: Nitroso and nitro derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Halogenated, sulfonated, or acylated products.

Scientific Research Applications

N-(butan-2-yl)-3,5-dimethylaniline has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N-(butan-2-yl)-3,5-dimethylaniline involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the butan-2-yl and methyl groups can influence the compound’s binding affinity and specificity, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

N-(butan-2-yl)-3,5-dimethylaniline can be compared with other similar compounds, such as:

    N-(butan-2-yl)-aniline: Lacks the methyl groups on the aromatic ring, resulting in different chemical and physical properties.

    N-(butan-2-yl)-2,4-dimethylaniline: Has methyl groups at different positions on the aromatic ring, leading to variations in reactivity and biological activity.

    N-(butan-2-yl)-3,5-dimethylbenzylamine: Contains a benzyl group instead of an aniline ring, affecting its chemical behavior and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct properties and makes it suitable for various specialized applications.

Properties

Molecular Formula

C12H19N

Molecular Weight

177.29 g/mol

IUPAC Name

N-butan-2-yl-3,5-dimethylaniline

InChI

InChI=1S/C12H19N/c1-5-11(4)13-12-7-9(2)6-10(3)8-12/h6-8,11,13H,5H2,1-4H3

InChI Key

GTPLHRLTCXWMRZ-UHFFFAOYSA-N

Canonical SMILES

CCC(C)NC1=CC(=CC(=C1)C)C

Origin of Product

United States

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